

# A Comparative Guide to YH-306 and HMPL-306 in Cancer Therapy

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In the landscape of novel cancer therapeutics, two molecules, **YH-306** and HMPL-306, have emerged with distinct mechanisms of action and therapeutic targets. This guide provides a detailed comparison of their preclinical and clinical profiles, offering insights for researchers, scientists, and drug development professionals. While direct comparative studies are not available, this document summarizes the individual characteristics and data for each compound.

# HMPL-306: A Dual Inhibitor of Mutant IDH1/2

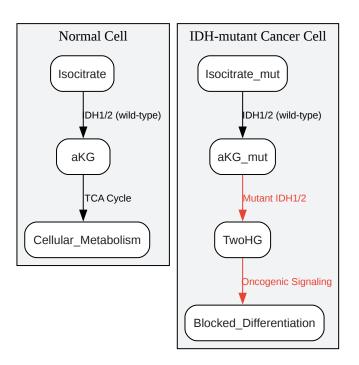
HMPL-306 (Ranosidenib) is a highly selective, orally available small-molecule inhibitor targeting mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1][2] These mutations are implicated in various hematologic malignancies, such as acute myeloid leukemia (AML), and solid tumors, including gliomas.[1][3]

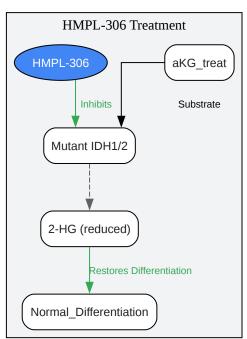
## **Mechanism of Action**

Mutant IDH1 and IDH2 enzymes aberrantly convert alpha-ketoglutarate ( $\alpha$ -KG) to the oncometabolite R-2-hydroxyglutarate (2-HG).[1][4] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, leading to impaired cell differentiation and promoting malignant transformation.[1][2] HMPL-306 selectively binds to and inhibits the mutant forms of IDH1 and IDH2, thereby blocking the production of 2-HG and restoring normal cellular processes.[1] This targeted approach aims for greater precision and potentially fewer off-target effects compared to conventional therapies.[1] The dual-inhibitor nature of HMPL-306 may also



help overcome acquired resistance observed with single IDH1 or IDH2 inhibitors due to isoform switching.[2][5]





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Caption: Mechanism of action of HMPL-306 in IDH-mutant cancer cells.

### **Preclinical and Clinical Data**

Preclinical Findings: HMPL-306 has demonstrated favorable preclinical pharmacokinetics and safety profiles.[2] In xenograft models with mutant IDH1 and IDH2 tumors, it robustly and sustainably reduced 2-HG levels.[2] Notably, HMPL-306 showed high brain penetration in mice, suggesting its potential for treating brain tumors like gliomas.[2]

Clinical Trials: HMPL-306 is being evaluated in multiple clinical trials for patients with advanced solid tumors and hematological malignancies harboring IDH1/2 mutations.[1][3][6][7]







- Solid Tumors (NCT04762602): A Phase 1 dose-escalation study in patients with locally advanced or metastatic solid tumors with IDH mutations showed that HMPL-306 was well-tolerated.[3] Efficacy signals were observed, particularly in patients with lower-grade glioma (LGG), with a disease control rate of 100% in the efficacy-evaluable set (N=14) and a median progression-free survival of 20.5 months in the safety analysis set (N=17).[3] The maximum tolerated dose (MTD) was not reached in the dose range of 50 mg to 400 mg once daily.[3]
- Myeloid Malignancies (NCT04272957): A Phase 1 study in patients with relapsed/refractory
  (R/R) acute myeloid leukemia (AML) with IDH1 and/or IDH2 mutations demonstrated an
  acceptable safety profile and promising preliminary efficacy.[8][9] No dose-limiting toxicities
  were observed, and the MTD was not reached.[8]
- Phase III Trial in AML (RAPHAEL NCT06387069): A registrational Phase III trial has been initiated in China to evaluate HMPL-306 monotherapy in patients with R/R AML with IDH1 and/or IDH2 mutations.[5]



HMPL-306 Clinical Trial Data Summary	
Indication	Relapsed/Refractory Myeloid Malignancies with IDH1/2 mutations
Trial Phase	Phase 1 (NCT04272957)
Key Efficacy Endpoints	In patients receiving 150 mg, 250 mg, or the RP2D (N=59): - CR+CRh in mIDH1 subgroup (n=26): 34.6% - CR+CRh in mIDH2 subgroup (n=33): 36.4% - Median OS in mIDH1 patients: 13.4 months - Median OS in mIDH2 patients: 13.1 months[8]
Safety	Acceptable safety profile, MTD not reached.[8]
Indication	Advanced Solid Tumors with IDH mutations
Trial Phase	Phase 1 (NCT04762602)
Key Efficacy Endpoints (LGG patients)	Efficacy evaluated set (N=14): - ORR: 7.1% - DCR: 100% Safety analysis set (N=17): - Median PFS: 20.5 months[3]
Safety	Well-tolerated, MTD not reached up to 400 mg QD. One DLT of grade 3 lipase increase at 250 mg QD.[3]

#### **Experimental Protocols:**

- Phase 1 Study in Solid Tumors (NCT04762602): Patients with locally advanced or metastatic solid tumors with any IDH mutation received HMPL-306 once daily in 28-day cycles. The study utilized a modified toxicity probability interval-2 (mTPI-2) design for dose escalation across eight cohorts (50-400 mg).[3]
- Phase 1 Study in Myeloid Malignancies (NCT04272957): Patients with R/R AML harboring mIDH1 and/or mIDH2 received HMPL-306 orally once daily (25-250 mg) in 28-day treatment cycles. The primary objectives were to assess safety, tolerability, and determine the recommended phase 2 dose (RP2D).[8]

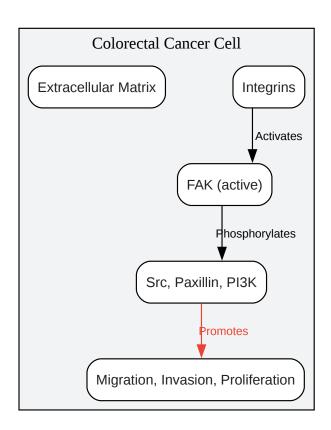


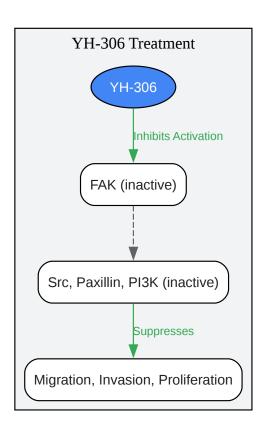
# YH-306: An Inhibitor of the FAK Signaling Pathway

**YH-306** is a novel synthetic small molecule that has demonstrated anti-cancer activity, specifically in colorectal cancer (CRC), through a distinct mechanism involving the Focal Adhesion Kinase (FAK) signaling pathway.[10]

#### **Mechanism of Action**

The FAK pathway is crucial for cell motility, adhesion, proliferation, and survival. Its dysregulation is often associated with cancer progression and metastasis. **YH-306** has been shown to inhibit the activation of FAK and its downstream signaling components, including c-Src, paxillin, and PI3K.[10] This inhibition disrupts focal adhesion formation, which is essential for cell movement and invasion.[10] By targeting the FAK pathway, **YH-306** suppresses key processes involved in cancer metastasis, such as cell migration, invasion, and adhesion.[10]





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Caption: Mechanism of action of YH-306 in colorectal cancer cells.

## **Preclinical Data**

The available information on YH-306 is from preclinical studies in colorectal cancer models.

In Vitro Findings:

- YH-306 significantly inhibited the migration and invasion of CRC cells in a dose-dependent manner.[10][11]
- It suppressed cell adhesion and protrusion formation in HCT116 and HT-29 CRC cells.[10]
- YH-306 potently inhibited proliferation in all six CRC cell lines tested and induced apoptosis
  in four of these lines.[10]
- It also inhibited CRC colonization in vitro.[10]

In Vivo Findings:

- In a xenograft mouse model, YH-306 suppressed CRC tumor growth.[10]
- Furthermore, it demonstrated the ability to suppress hepatic and pulmonary metastasis in vivo.[10] For instance, a 50 mg/kg/day dose of YH-306 inhibited pulmonary metastasis by 78.93% compared to untreated controls in a mouse model.[10]



YH-306 Preclinical Data Summary (Colorectal Cancer)	
In Vitro Effects	<ul> <li>Inhibition of cell migration, invasion,</li> <li>proliferation, and colonization.[10] - Induction of</li> <li>apoptosis.[10] - Inhibition of cell adhesion to</li> <li>type I collagen and fibronectin.[10]</li> </ul>
In Vivo Effects	- Suppression of CRC growth in a xenograft model.[10] - Inhibition of hepatic and pulmonary metastasis.[10]
Mechanism	- Blocks the activation of FAK and FAK-related signaling pathways (c-Src, paxillin, PI3K, Rac1).  [10] - Reduces expression of MMP2 and MMP9.  [10]

#### **Experimental Protocols:**

- Cell Migration and Invasion Assays: Wound healing assays and transwell migration/invasion assays were used to assess the effect of YH-306 on CRC cell motility.[11]
- Cell Adhesion Assay: HCT116 and HT-29 cells were seeded onto plates coated with type I collagen or fibronectin and treated with various concentrations of YH-306 to measure its effect on cell adhesion.[10][12]
- Xenograft and Metastasis Mouse Models: The in vivo efficacy of YH-306 was evaluated by establishing CRC xenografts in mice and by tail vein injection of CRC cells to model pulmonary metastasis.[10]

## Conclusion

**YH-306** and HMPL-306 represent two distinct approaches to cancer therapy. HMPL-306 is a targeted therapy for cancers with specific IDH1/2 mutations and has shown promising results in clinical trials for both hematologic malignancies and solid tumors. Its dual-inhibitor nature and ability to cross the blood-brain barrier are significant advantages. **YH-306**, on the other hand, has demonstrated potent anti-metastatic effects in preclinical models of colorectal cancer by targeting the FAK signaling pathway. While its clinical development status is not yet clear from



the available information, its preclinical profile suggests it could be a candidate for preventing tumor growth and metastasis.

Researchers and drug developers should consider the distinct molecular targets and stages of development when evaluating these two compounds. Future studies will be necessary to fully elucidate the therapeutic potential of **YH-306** and to continue to define the clinical utility of HMPL-306 across a broader range of IDH-mutant cancers.

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